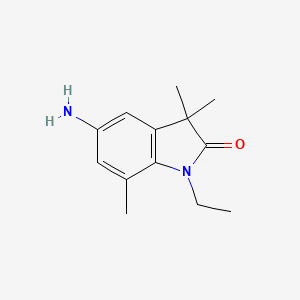![molecular formula C15H8ClF2NO4S B2907251 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene CAS No. 2418705-73-2](/img/structure/B2907251.png)
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene, also known as CFSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFSEB belongs to the class of sulfonyl fluorides, which have been extensively studied for their ability to inhibit enzymatic activity.
Wirkmechanismus
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene is a reversible inhibitor of MMPs, which means it binds to the active site of the enzyme and prevents substrate binding. The sulfonyl fluoride group of this compound reacts with the active site zinc ion of MMPs, forming a covalent bond and inhibiting enzymatic activity. The ethynyl group of this compound also plays a role in inhibiting MMP activity by interacting with the S1' pocket of the enzyme.
Biochemical and Physiological Effects
In addition to its potential as an MMP inhibitor, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has several advantages for lab experiments. It is a highly specific inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological conditions. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It can be expensive to synthesize, and its potency can vary depending on the batch. This compound can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene research. One area of interest is the development of more potent and selective MMP inhibitors based on the this compound scaffold. Another area of interest is the investigation of this compound as a potential therapeutic agent for cancer and other diseases. Additionally, the development of imaging agents based on this compound could provide a valuable tool for non-invasive imaging of MMP activity in vivo.
Synthesemethoden
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dichloro-5-fluorobenzene with potassium tert-butoxide to form 1,3-difluoro-5-(tert-butoxycarbonyl)benzene. This intermediate is then reacted with ethynylmagnesium bromide to form 1,3-difluoro-5-(tert-butoxycarbonyl)-3-ethynylbenzene. The final step involves the reaction of this intermediate with 3-chloro-5-fluoroaniline and sulfonyl fluoride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has shown promise in various scientific research applications. One of the primary areas of interest is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the breakdown of extracellular matrix proteins and are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit MMP-2 and MMP-9 activity in vitro and in vivo, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
1-[(3-chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NO4S/c1-2-9-3-10(5-14(4-9)23-24(18,21)22)15(20)19-13-7-11(16)6-12(17)8-13/h1,3-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZRKPXUGAKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2907168.png)
![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)
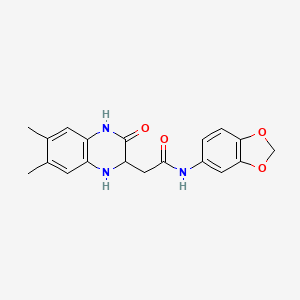
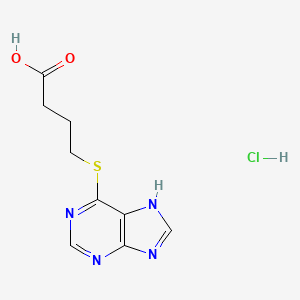

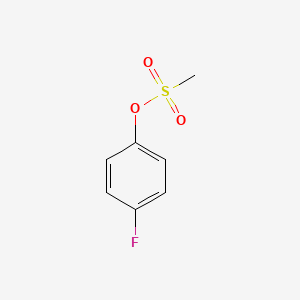
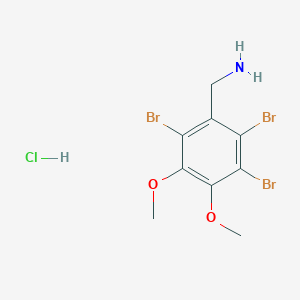
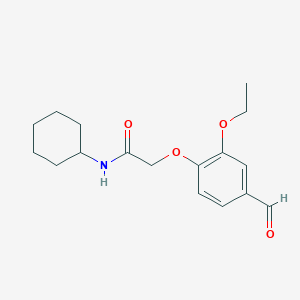
![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)
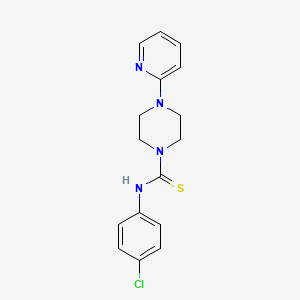
![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)
